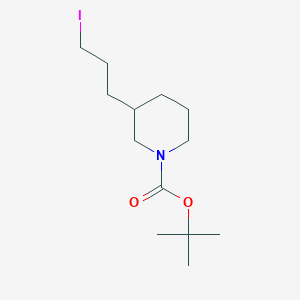

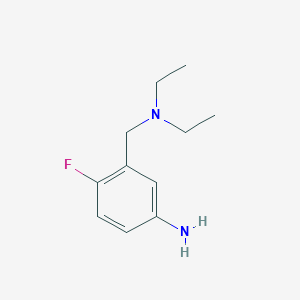

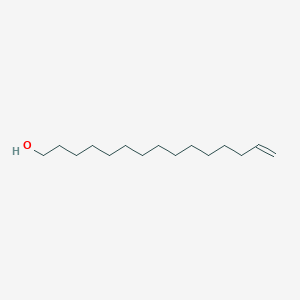

Pentadec-14-en-1-ol

Overview

Description

Scientific Research Applications

Synthesis of Complex Molecules

Pentadec-14-en-1-ol serves as an intermediate in the synthesis of various complex molecules. It has been used in the synthesis of cyclopentadecanone and rac-muscone, both of which have applications in the fragrance industry (Karpf & Dreiding, 1976). Additionally, it has been employed in asymmetric routes to synthesize aculeatins F and epi-F, important in insect pheromone research (Harbindu et al., 2013).

Application in Natural Product Chemistry

This compound plays a significant role in natural product chemistry. It has been involved in the 1,3-Dipolar Cycloaddition Reaction for synthesizing azasugar analogues of showdomycine (Koszytkowska-Stawin′ska & Sas, 1998), and in studies focused on the fragmentation and detection of autoxidation products of related compounds in Arctic sediments (Rontani et al., 2020).

Insect Pheromone Research

This compound is crucial in the field of entomology, particularly in insect pheromone research. It is used as a precursor for synthesizing pheromones of insects, significantly impacting studies on insect behavior and control (Odinokov et al., 1990).

Analytical Chemistry Applications

This compound is also important in analytical chemistry, particularly in studies involving mass spectrometry and NMR spectroscopy. Its derivatives have been used to study the effect of homologation on chemical shifts in NMR spectra (Seth & Bhaduri, 1985).

Role in Organic Synthesis

It's been used in the organic synthesis of various compounds, such as mosquito larvicidal butenolides and other complex molecules (Jiang et al., 2010).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The compound 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5(Z/E)-en-4-ols, resulting from 2,6,10,14-tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5-ene, is a useful tracer of HBI autoxidation in sediments .

Action Environment

The action, efficacy, and stability of Pentadec-14-en-1-ol can be influenced by environmental factors. For instance, the compound is stored in a dry environment at 2-8°C to maintain its stability

properties

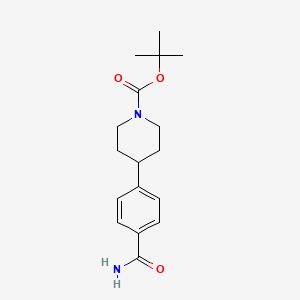

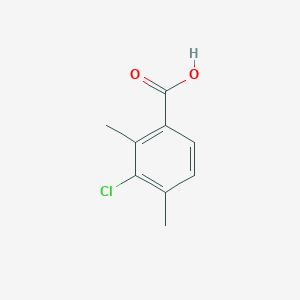

IUPAC Name |

pentadec-14-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2,16H,1,3-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJGFMOPNSNODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.